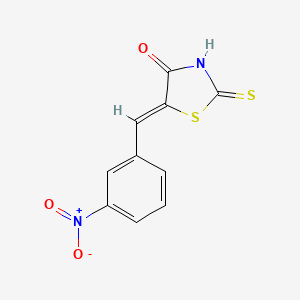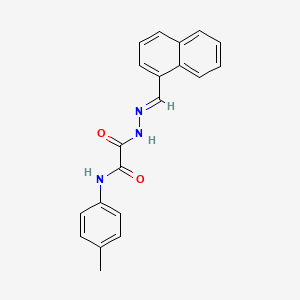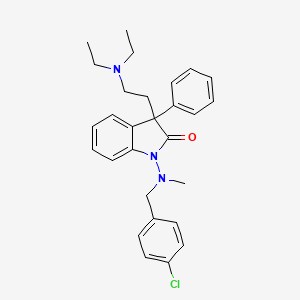![molecular formula C18H14BrN3O B12001961 N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B12001961.png)
N'-[(E)-(4-bromophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE typically involves the condensation of 2-methylquinoline-4-carboxylic acid with 4-bromo-benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydrazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby disrupting cellular processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the carboxylic acid and benzylidene-hydrazide groups.
4-Bromo-benzylidene-hydrazide: Lacks the quinoline moiety.
Uniqueness
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of the quinoline core with the 4-bromo-benzylidene-hydrazide group. This unique structure may confer distinct biological activities and chemical reactivity compared to its simpler analogs.
特性
分子式 |
C18H14BrN3O |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
N-[(E)-(4-bromophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14BrN3O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(19)9-7-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChIキー |
RXRDZSTZYCIMAD-RGVLZGJSSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)Br |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12001897.png)

![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)

![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)




![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/structure/B12001955.png)
